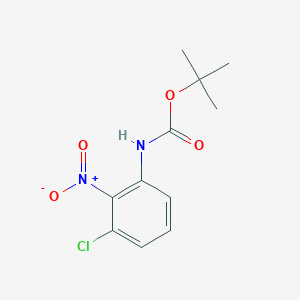
tert-Butyl-(3-Chlor-2-nitrophenyl)carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C11H13ClN2O4 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (3-chloro-2-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-chloro-2-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde bei der Synthese von Analogen verwendet, die vielversprechende antimikrobielle Aktivität gezeigt haben . Diese Analoga wurden gegen verschiedene Bakterien und Pilze getestet, und einige zeigten eine signifikante Wirksamkeit, vergleichbar mit Standardmedikamenten .
Nichtlineare optische Materialien
Die Verbindung wurde bei der Entwicklung von nichtlinearen optischen (NLO) Materialien verwendet . Diese Materialien haben breite Anwendungen in der Optik, Optoelektronik, Lichtverarbeitung, Laserumschaltung, Pharmazeutika, Farbdisplays und Anzeigefrequenzen . Die NLO-Effizienz des synthetisierten Materials wurde etwa 2,5-mal größer als die des KDP-Materials festgestellt .
Synthese von Pyrrolen
“tert-Butylcarbamat” wurde bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die in der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Pyrrole sind in der medizinischen Chemie wichtig und haben eine große Bandbreite an biologischen Aktivitäten.
Synthese von Anilinen
<a data-citationid="e1d4a94e-29ad-86b3-1612-9e813f24
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that tert-butyl carbamate is used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound might interact with its targets through a similar mechanism, leading to the formation of N-Boc-protected anilines. The exact changes resulting from this interaction are subject to further investigation.
Biochemical Pathways
It’s known that tert-Butyl carbamate is involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests that the compound might affect similar biochemical pathways, but the downstream effects of these interactions need further exploration.
Result of Action
Given its involvement in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles , it can be hypothesized that the compound might have significant effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-chloro-2-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYCCHVOEJTXGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


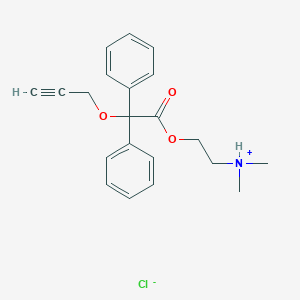

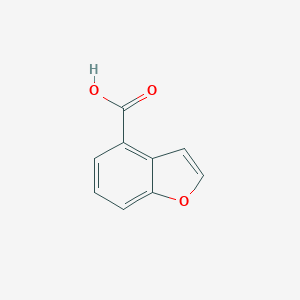
![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)
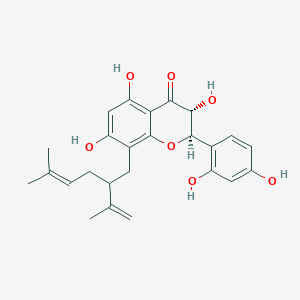
![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

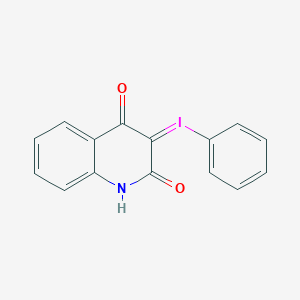

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
